Journal Name:Journal of Materials Chemistry C
Journal ISSN:2050-7526
IF:8.067
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-c/
Year of Origin:0
Publisher:
Number of Articles Per Year:1443
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OA or Not:Not
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03064D
In most pure metals and metallic systems, although the electronic thermal conductivity is believed to dominate thermal transport, the magnitude of lattice (phononic) thermal conductivity (LTC) is usually not negligibly low. We report two exceptional metallic materials, namely cubic half-Heusler-type PbAuGa and CsKNa, by solving the phonon Boltzmann transport equation (BTE) based on first-principles calculations. The two crystals possess record low LTCs of 0.064 W mK−1 and 0.031 W mK−1 at room temperature, respectively, among all pure metals and metallic systems we have known so far. Such LTCs, which are even comparable to that of air (about 0.025 W mK−1 under ambient conditions), only contribute 0.37% and 0.29% to the overall thermal transport. By quantitatively characterizing both phonon–phonon and phonon–electron interactions, it is demonstrated that the anomalously low LTC stems from low group velocity and strong anharmonicity which can be traced back to anti-bonding nature at the electronic level. The acoustic modes of PbAuGa and CsKNa originating from Au and Cs respectively dominate the thermal transport. By examining the mean square displacement, potential energy well, and crystal orbital Hamiltonian population, we find that the magnitude of movement of loosely bonded Au and Cs atoms in PbAuGa and CsKNa respectively is appreciable, and the Au and Cs atoms act as intrinsic rattlers and thus induce strong phonon anharmonicity and ultrashort lifetime reaching the Ioffe–Regel limit. This study deepens our understanding of heat conduction in metals and metallic systems and provides a route for searching for novel materials with nearly zero lattice thermal conductivity for future emerging applications.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02894A
PbS colloidal quantum dots (CQDs) are commonly used for infrared photodetectors due to their broad absorption range in the infrared region, size-dependent behavior, facile solution-synthesis processing and excellent optoelectronic properties. However, the conventional hot-injection method used to synthesize PbS CQDs is still complicated, and the device performance of pure PbS CQD photodetectors is not always very high due to the large density of surface states and the low mobility of the PbS CQD layer. In this paper, a ‘one-step’ method was firstly used to synthesize PbS CQDs capped with the short-chain ligand I (i.e., PbS-I), and then these were blended with an all-inorganic perovskite CsPbBr3 precursor as the active layer via a facile solution process, thus high-performance photodetectors of Si/PbS:CsPbBr3/Ag on a silicon wafer substrate were obtained after optimizing the volume ratio of PbS to the CsPbBr3 precursor, and the underlying physical mechanism is believed to involve the surface passivation and the heightened carrier injection barrier, which is raised by the blending with CsPbBr3. As a result, a maximum responsivity of 12.97 A W−1 with a specific detectivity of 2.33 × 1012 Jones under 4.8 μW cm−2 980 nm illumination at −1 V was obtained, as well as a responsivity of 4.38 A W−1 with a specific detectivity of 1.43 × 1013 Jones in the self-driven mode.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03531J
As intrinsically stretchable materials for flexible electronics construction, liquid metal (LM) based composite conductors face challenges to achieve a high conductivity with minimum resistance increase due to the large dimensional change and poor wettability under a large tensile strain. To address this issue, a super-stretchable eutectic gallium indium (EGaIn) foamed elastomer composite is prepared with the assistance of a sugar template and O2 plasma treatment, and displays a marginal resistance change of only ∼31.3% under a large strain of 500% due to the reorientation and elongation of the conductive network. The EGaIn conductor exhibits superior properties of a high uptake of LM and conductivity enhancement from ∼2.38 × 104 (0% strain) to ∼2.97 × 105 S m−1 (500% strain) due to the strong capillary force during stretching. This work is a significant step toward high-performance stretchable conductors, demonstrating great potential in multifunctional device development including self-powered nanogenerators, electromagnetic interface (EMI) shielding, and thermal regulators.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02837B
WSe2, a transition-metal dichalcogenide, has been widely investigated as a next-generation semiconducting material owing to its unique physical properties. However, device degradation of the WSe2 channel is inevitable in a metal-oxide-semiconductor structure because of the interface states. One of the solutions to this problem is to use insulator-less structures, such as metal-semiconductor field-effect transistors (FETs) or junction field-effect transistors (JFETs). We demonstrate a high performance logic inverter using JFETs with a mixed dimensional structure of transition-metal dichalcogenides and silicon materials. We apply WSe2 and an n+-Si substrate as a p-type JFET device, whereas MoS2 and a p+-Si substrate as an n-type JFET device. The fabrication process of the n-type device is similar to that reported in our previous study. The p-type properties of WSe2/n+-Si JFETs are enhanced through surface polymer doping using the perfluoro-(butenyl vinyl ether) (PBVE) coating. The hole carrier concentration, on-current and contact resistance values of the WSe2 JFETs are improved after the doping process. In contrast, as a trade-off, mobility and noise characteristics deteriorate after doping because of the surface scattering effect. Finally, we demonstrate a logic inverter by connecting a PBVE-coated WSe2/n+-Si JFET and an n-type MoS2/p+-Si JFET. Our results present an easy doping method applicable to JFET structures to achieve high performance.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02970K
The combination of flexible textiles and novel 2D conductive materials opens up new possibilities for wearable intelligent sensors, which are particularly prominent in human–computer interaction, smart e-textile, and health monitoring. However, the performance of flexible pressure sensors based on e-textiles needs to be further improved for long-term stable monitoring of weak pulse signals, such as the response time and stability. In this paper, we proposed a flexible piezoresistive sensor based on Ti3C2Tx-MXene/PET textile for a wearable pulse monitoring system. The textile has brilliant mechanical properties due to the unique structure of DNA-like double-helix fabrics and curved supporting fibers. The MXene nanosheets were uniformly and firmly attached to the surface of fibers by the impregnation method, forming a three-dimensional spatially conductive network. The textile-based sensor achieved high sensitivity (35 kPa−1), wide response range (0–40 kPa), ultra-fast response time (15 ms), and excellent cycle stability (more than 2000 cycles). During motion monitoring, the sensor could fit closely to the skin and respond sensitively to the stress signals generated by tensile, compressive, and bending deformations. Moreover, a wearable pulse monitoring system consisting of a hardware circuit and signal processing algorithms was designed, which can capture high-quality pulse signals and automatically identify pulse signals of patients with cardiovascular disease (the accuracy reaches 98.8%). This work presents a promising route for a wearable personalized healthcare system.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02844E
Besides reducing pollution and removing urea from wastewater, electro-oxidation of urea has also offered new prospects for filling the overall water gap for economically producing hydrogen. In this regard, a simple and low-cost electrochemical deposition technique was used to prepare a highly efficient bifunctional electrocatalyst for the HER and the UOR (in place of the OER) on nickel foam (NiFeSP/NF). A three-dimensional and nanoporous NiFeSP/NF electrocatalyst demonstrated relatively high stability and electrocatalytic activity. Notably, the bimetallic and dual-anionic NiFeSP/NF electrode demonstrated good performance for the HER (42, 111 and 138 mV at current densities of −10, −100, and −200 mA cm−2, respectively), the OER (1.451, 1.502, 1.528, and 1.576 V vs. RHE at 10, 100, 200 and 400 mA cm−2, respectively), and the UOR (1.304, 1.346, 1.389 and 1.473 V vs. RHE at current densities of 10, 100, 200 and 400 mA cm−2, respectively). Moreover, the use of a NiFeSP/NF||NiFeSP/NF pair as an anode and a cathode in an overall water-splitting system assisted by urea achieved 1.348 and 1.582 V vs. RHE at 10 and 100 mA cm−2 in 1.0 M KOH with 0.33 M urea solution, which are 163 and 234 mV lower than those achieved in 1.0 M KOH alkaline solution, respectively. Additionally, the NiFeSP/NF||NiFeSP/NF pair demonstrates long-term stability (30 h) in a chronopotentiometry test at 100 mA cm−2 in 1.0 M KOH with 0.33 M urea solution. This bimetallic and dual-anionic NiFeSP electrode exhibits substantial catalytic activity due to the appropriate synergy between Fe and Ni, the modification of the electronic structure enabled by the dual anions, and the enhanced electrocatalytically active surface caused by high porosity. The low cost and single-step manufacturing method of the NiFeSP electrode, high electrocatalytic activity, and stability make it potentially ideal for commercial use in hydrogen generation and treatment of wastewater containing urea.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03096B
In this study, we successfully synthesized a NiFe2O4 quantum dots (QDs)@Ni-based metal–organic framework (Ni-MOF) microflower composite material. By utilizing ultrathin nanosheets for layer-by-layer assembly, the flower-like MOF with an open hierarchical structure, large specific surface area, and ordered pores was formed. It provided suitable accommodation space for the quantum dots, effectively avoiding their aggregation. Moreover, transition metal oxide (TMO)-based QDs possess high conductivity and a rich range of valence states, which can compensate for the deficiencies in the conductivity and stability of MOFs. This QDs@MOF composite increases the number of exposed active sites in the electrode and reduces the diffusion path of electrolyte ions, resulting in more active redox reactions and enabling fast charge transfer. The NiFe2O4 QDs@Ni-MOF-10 electrode achieves a specific capacity of up to 852.3 mA h g−1 at a current density of 1 A g−1. The assembled hybrid supercapacitor (HSC) device exhibits an energy density of 32.5 W h kg−1 at a power density of 798 W kg−1 and a wonderful capacity retention of 87.3% at 1 A g−1 after 5000 cycles. Therefore, these results indicate that the combination of QDs and MOFs has great potential for applications in the field of supercapacitors.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03833E
Recently discovered barium hexaferrite (BaFe12O19)-based nanoplatelets form a ferromagnetic–ferrofluid which exhibits interesting magnetic properties. Manufacturing the barium hexaferrite nano-platelets via hydrothermal synthesis remains of fundamental interest and allows for optimisation of structural, magnetic, and morphological properties, which impact on ferrofluid properties. This report describes a surfactant assisted manufacturing method for an ethylene glycol based ferrofluid using hexadecyltrimethylammonium bromide (CTAB) with barium hexaferrite nano-platelets. A hexagonal nano-platelet morphology with a typical diameter up to 200 nm and thickness of a few nanometres was observed by transmission electron microscopy (TEM) with stable concentrations between 10–200 mg ml−1, while saturation magnetisation of dry particles was measured at 32.8 A m2 kg−1 using a vibrating sample magnetometer (VSM). The manufactured barium hexaferrite–ethylene glycol ferrofluid exhibits improved thermal properties compared to previously used butanol based ferrofluids, opening the way into new applications in the field of colloidal suspensions.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC01609A
Inspired by the biological visual system, the biomimetic visual systems are of great significance to integrate large-scale and small-scale organic photon synaptic sensors and further construct a neural form of an artificial visual system. However, there are still many unavoidable problems in fabricating synaptic transistor arrays with good integrity. Herein, we fabricated synaptic arrays based on CsPbBr3 thin film/TIPS-pentacene nanowires. Thanks to the confinement effect of the template imprinting process on organic precursor solutions, the surface of the composite film was smooth and flat without obvious grain boundaries and the composite transistor on the synaptic array had ultra-high stability. High cycling stability of a single device was obtained, and the excellent overall consistency of steady-state leakage source current and good transient photocurrent of multiple devices under dark and light conditions were achieved. The light-to-dark current ratio of the synaptic array exceeded 8 × 103 when the light was introduced. The average transient peak photocurrent of −14 nA was achieved. Based on the compact model of organic transistors, the experimental data was fitted to estimate the impact of light power changes on the photoelectronic performance of the device and evaluate the transient operating stability of different devices within the arrays. Based on a composite synaptic array, an artificial vision system was constructed to achieve image processing functions.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02385K
Minimal surface coverage using fluorinated interfacial adlayers is optimized in view of passivating non-radiative recombination sites and tuning the electronic properties of hybrid perovskite materials. A combination of XPS, Kelvin probe, and contact angle measurements allows characterization of the material surface's composition, surface potential and wettability. Polarization modulation infrared reflection absorption spectroscopy reveals that for the tetra(fluoroalkyl)stannanes and chlorotri(fluoroalkyl)stannanes studied, the wettability and work function of the modified surface result from the organization of the adlayer's molecular components and propensity to selectively passivate defects. Our results show that the surface potential of methylammonium lead triiodide can be tuned over a 230 mV range using a mono-molecular adlayer of chlorotri(fluoroalkyl)stannane whereas the tetra(fluoroalkyl)stannanes provide the strongest hydrophobicity (contact angle >80°) with little change in the surface potential. Photoluminescence quantum efficiency (PLQE) and time-resolved luminescence show that although the solvent used for deposition strongly affects the molecular organization and net dipole moment, leading to significant variations in the surface coverage and the electronic properties of the perovskite surface, only the presence of adlayers reduces trap-assisted non-radiative deactivation.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03228K
Recent studies have brought to forefront the great potential of organic solar cells (OSCs) for their merits in energy-efficient devices under diminished illumination, specifically indoor light sources. In this study, we have explored the availability of non-fused electron acceptors (NFRAs) in all-polymer solar cells (all-PSCs) for application under indoor environments. 1H-indene-1,3(2H)-dione (ID) groups have been strategically incorporated as electron-withdrawing groups to regulate the intramolecular “push–pull” effects, thereby controlling the material absorption within the visible spectra. Three distinct polymers (WP1–3) construct from NFRAs have been designed and synthesized with changing linker units (thiophene for WP1, bithiophene for WP2, and fluorinated bithiophene for WP3) in the polymerization process. The investigation has discerned the pronounced impact of different linkers on multifaceted attributes, encompassing molecular aggregation, crystallinity, phase segregation, charge-transporting property, etc. These NFRA-based polymers exhibit a high photovoltage (>1.1 V under AM1.5G and ∼1.0 V) under indoor illumination in all-PSCs, and the best power conversion efficiency of >14% has been realized in WP2-based devices due to optimum phase separation and charge mobilities. This work sheds light on the feasibility of employing non-fused electron acceptors in all-PSCs for indoor photovoltaic applications.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03297C
The development of luminescent lanthanide complexes hinges significantly on the judicious combination of counter anions and neutral ligands. The hexafluoroacetylacetonate (hfa) anion is a typical example of the counter anions used in this application because its low-vibrational C–F bonds are beneficial in restricting non-radiative deactivation. Recently, arsine oxide has emerged as a promising alternative to phosphine oxide, which is a neutral ligand typically utilized in luminescent lanthanide complexes. However, the use of arsine oxide has been limited to experiments involving europium trinitrate (Eu(NO3)3). This study synthesized Eu3+ complexes incorporating arsine oxide and hfa ligands, and investigated their photophysical properties. The results demonstrated that the use of the tri(1-naphthyl)arsine oxide ligand led to a highly efficient red emission. Fascinatingly, the Eu3+ complex with tri(1-naphthyl)arsine oxide exhibited luminescence even at 500 K, in contrast to other complexes whose luminescence ceased at this elevated temperature.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03572G
Photoactive interfaces derived from all organic double cable polymers (O-DCPs) consisting of covalently conjugated photoelectron donor (D) and electron acceptor (A) molecular components are being recognized as promising light energy harvesting systems. Compared to the limitations faced by the fullerene-based electron acceptors, organic non-fullerene acceptors (NFAs) offer superior properties. Expanding the toolbox of all organic DCP molecules, we have developed two distinct DCPs consisting of polythiophene (PTh) photoelectron D covalently conjugated to rhodanine and perylene diimide (PDI) based organic NFAs. Grignard Metathesis (GRIM) polymerization was used to synthesize the PTh copolymer bearing protected pendant hydroxyl groups. The deprotection of pendant hydroxyl groups followed by an esterification reaction with a boronic ester (BE) bearing acid chloride produced the PTh copolymer with pendant BE groups. The subsequent Suzuki coupling reaction with 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde (BBTCA) followed by Knoevenagel condensation with 3-ethylrhodanine produced the polythiophene-rhodanine based covalent D–A hybrid (PTh-Rho-CH) DCP. BE functionalized polythiophene (PTh-BE) was separately functionalized with a PDI derivative to synthesize a polythiophene-PDI based covalent D–A hybrid (PTh-PDI-CH) DCP. Both the DCPs exhibited strong fluorescence quenching of the polythiophene component. The synthesized DCPs were employed as the photoactive layers in interdigitated gold electrode-based photodetector devices. The application of PTh-Rho-CH and PTh-PDI-CH as photoactive layers led to a strong enhancement (by a factor of ∼8 and 16, respectively) of photocurrent generation compared to when PTh lacking acceptor species was employed as the photoactive layer. This work systematically contributes to the development of NFA-based DCPs for application in light harvesting and conversion technologies.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02359A
Conductive hydrogels have great potential for application in the field of flexible wearable devices due to their excellent stretchability and biocompatibility. In this work, double-network hydrogels were prepared by ion crosslinking and chemical crosslinking, and the resulting hydrogel sensors exhibited excellent performance in terms of stretchability and sensitivity. Specifically, the elongation at break reached 900%, with a fast response time (157 ms), high conductivity (1.47 S m−1), high sensitivity (gauge factor = 5.42, strain of 900%), and high fatigue resistance (1800 cycles of testing). Based on these excellent properties, the hydrogels were assembled into strain sensors, successfully detecting signal changes in human motion states, and recognizing different gestures. Therefore, the prepared hydrogels can be used as soft sensors for motion monitoring, electronic skin, and other fields.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03457G
GaN-based light-emitting diodes (LEDs) have attracted widespread attention owing to their advantages of high efficiency and brightness, stable emission and full color emission. However, only a few studies have reported LEDs with bidirectional driving. Herein, we first fabricated an Au/i-Ga2O3/n-GaN heterojunction LED with a striking electrical performance of bidirectional DC driving. The results of I–V tests indicated that the LED possesses excellent rectification characteristics. The LED exhibited an extremely low leakage current of 1.6 × 10−11 A at ambient temperature, which increased to 4.3 × 10−9 A at 100 °C. In addition, electroluminescence (EL) analysis further confirmed the robust thermal stability of this heterojunction LED. It is noteworthy that the Au/i-Ga2O3/n-GaN heterojunction LED contains bidirectional DC driving. When the forward current is injected, this LED exhibits the strongest ultraviolet emission (376 nm) at 90 mA, and the peak position of EL spectra remains consistent with the temperature ranging from 50 to 90 °C. When reverse current is injected, the LED mainly emitted mixed yellow-green light, and the color coordinate changed from (0.336, 0.363) to (0.303, 0.350). With the increase in external temperature to 80 °C, the EL intensity reached as high as 95% of that at ambient temperature. This finding not only adds a feasible strategy to fabricate GaN-based diodes with intriguing bidirectional DC driving but also opens up a way for the development of special lighting semiconductor devices.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02707D
Organic laser materials are compared based on their ability to exhibit amplified spontaneous emission (ASE) and the energy threshold (EASEth) required to achieve it. Very broadly, ASE demonstrates whether energy gains exceed energy losses within a given system. Various material design strategies have been explored to maximise gains and minimise losses. Among these, excited state intramolecular proton transfer (ESIPT) materials enable the absorbing species to differ greatly from the emitting species through enol–keto tautomerisation, generating a substantial Stokes shift and eliminating self-absorption losses. However, the resulting large Stokes shift also makes the development of efficient blue-emitting ESIPT laser semiconductors challenging. This work leveraged a combinatorial design strategy in ESIPT while simultaneously endowing molecular rigidity through strategic placement of one or two bonds to increase the rigidity of the chromophore for constrained non-radiative decay pathways. As a result, uncharacteristically high intrinsic photoluminescence quantum yields of 33–55% are observed for these new ESIPT chromophores. They are also found to exhibit high solid-state PLQYs (34–49%) in the blue region. These new chromophores further facilitated low solid-state ASE thresholds (4.4–5.2 μJ cm−2 at 6 wt% in a common host material, 4,4′-bis(N-carbazolyl)-1,1′-biphenyl). Thus, even without a resonating structure, all compounds outperformed the literature parent HPI-Ac single crystals with a laser threshold of 6.0 μJ cm−2, showing the benefits of a rigidity approach to low solid-state ASE thresholds for blue ESIPT laser chromophores.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03109H
Metal-free near-infrared (NIR) piezochromic materials (PCMs) have critical applications as sensors and probes, particularly those with high luminescence efficiencies, ultrawide wavelength shifts, and pressure resistances when used in hyperbaric environments. Herein, a rigid-flexible steric blocking strategy is proposed to achieve the desired performance by simply introducing an alkyl carbazole at the periphery of the benzothiadiazole cyanostilbene-based luminophore. The as-synthesised molecule, CzC6BT, exhibits highly efficient deep-red (DR) luminescence in both solution and solid states, with an extraordinary photoluminescence quantum yield (PLQY) of 48.5% in the molten glassy state. The polymorphs Crystal-a (λem = 680 nm, PLQY = 40.1% at atmosphere) and Crystal-b (λem = 670 nm, PLQY = 21% at atmosphere) exhibited ultrawide piezochromism in the DR/NIR region (up to >900 nm), with wavelength shifts of 270 and 263 nm in large tolerable pressure ranges (16 and 13.2 GPa). These properties were significantly superior to those of the control molecule MPBM (164 nm, 10 GPa) without the alkyl carbazole fraction and achieved state-of-the-art NIR PCMs. The rigid-flexible alkyl carbazole wrapped around the dimeric luminophore has important steric blocking effects in hindering the formation of continuous π–π stacking while offering a moderate free volume for molecular rearrangements during compression. Thus, ultrawide NIR piezochromism was observed in CzC6BT, with a limited luminescence quenching effect caused by the enhanced π–π interactions during compression. This work demonstrates that inserting rigid-flexible alkyl carbazoles effectively regulates luminophore stacking, adjusts their response towards compression, and simplifies the rational design of advanced NIR PCMs.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC02913A
Commercial proton exchange membranes (PEMs) have high requirements for environmental humidity, which significantly narrows the applications of PEM-assembled fuel cells and raises the costs of humidity maintenance. Herein, polyvinyl alcohol and a nanosized metal oxide cluster (MOC) are complexed with glycerol and boric acid for the fabrication of hybrid hydrogels. The formation of dynamic reversible bonds and multiple supramolecular interactions among the structural units contributes to the simultaneous achievement of appreciable mechanical strength and (re)processability. The as-formed enriched hydrogen bonding networks provide highways for fast proton conduction, while the solvent molecules can be tightly trapped by the gels’ nano-confined cavities. The appreciable proton conductivity and excellent water retention capacity project the application of the gel at low humidity. EIS analysis demonstrates that the proton conductivity of the resultant gel can reach as high as 4.7 × 10−4 S cm−1 at 30% relative humidity. Upon further assembly into a single fuel cell, the working plots of the as-assembled devices show satisfactory maximal power density of 141 mW cm−2 under dry gas conditions. Our design protocol opens up a new avenue for the fabrication of cluster-based gel PEMs applicable for use at low humidity.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03316C
Room temperature phosphorescence (RTP) with long afterglow from molecular crystals has been the subject of growing interest for researchers over the last decade due to its potential applications in human lives. Highly efficient RTP materials in small low-molecular-weight systems are still limited owing to the singlet state (S0) to triplet state (T1) spin forbidden process and weak spin–orbital coupling. The crystal engineering strategy has been proven useful for the development of long persistent luminescent (LPL) materials. Here we developed two hydrated polymorphic co-crystals that were “engineered” with tautomeric 2-amino-6-methyl-1,4-dihydropyrimidin-4-one (AHMP) and saccharin. Both the polymorphs exhibit bright ultralong phosphorescence with AS-I showing longer RTP lifetime. The different cyan and yellow afterglow colors of AS-I and AS-II indicate that their photoluminescence properties can be highly tuned through changes in both their chemical structure and solid state packing. This is interpreted in terms of different singlet–triplet intersystem crossing (ISC) processes between the S1 and the low-lying triplet states in the two forms. Hole–electron analysis of these two forms suggests that the spin–vibronic coupling between the local and charge transfer excited states contributes vitally to their persistent luminescence. The significance for the photoluminescence of AS-I and AS-II is the strong spin-orbital coupling (SOC) between the singlet and triplet states of AHMP and saccharin molecules, in which AS-I is more favorable by up to an order of magnitude than AS-II. Therefore, this research leads to appreciation that stacking state regulation in polymorphic co-crystals is promising to achieve ultralong phosphorescence for small molecules.
Journal of Materials Chemistry C ( IF 8.067 ) Pub Date : , DOI: 10.1039/D3TC03097K
For the conventional n–i–p perovskite solar cells (PVSCs), dopant-free hole-transporting polymers can be employed to achieve high device performances. Herein, two electron donor–electron acceptor (D–A) type conjugated polymers PBCz-BTz and PBCz-FBTz were developed, in which benzodithiophene served as the D unit, and benzotriazole without or with fluoro-substituents was used as the A unit. PBCz-FBTz with fluoro-substituents exhibits a better π–π stacking effect, suitable energy levels, higher backbone planarity and hole mobility to PBCz-BTz. Thus, the champion device based on PBCz-FBTz exhibits an outstanding power conversion efficiency of 20.71% and retains over 90% of its original PCE after being stored under ambient conditions for 30 days. Our work confirms that developing novel polymeric HTMs with fluoro-substituents is a promising molecular design strategy for highly efficient PVSCs.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.70 | 88 | Science Citation Index Science Citation Index Expanded | Not |
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